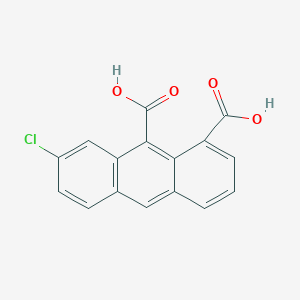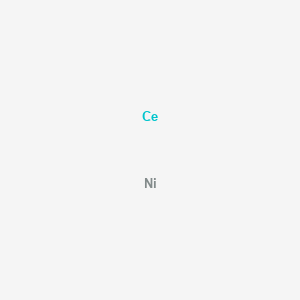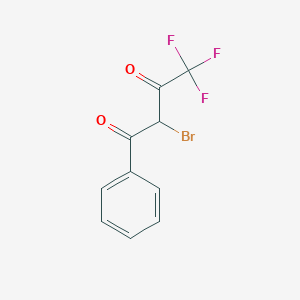
2-(Thiocyanato)ethyl phosphorodichloridoite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiocyanato)ethyl phosphorodichloridoite is a chemical compound that contains a thiocyanato group (SCN) attached to an ethyl chain, which is further bonded to a phosphorodichloridoite moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiocyanato)ethyl phosphorodichloridoite typically involves the introduction of a thiocyanato group into an organic molecule. This can be achieved through various methods, including photochemical and electrochemical thiocyanation reactions. These methods involve the generation of SCN radicals via one-electron oxidation of SCN anions, followed by their addition to the substrate .
Industrial Production Methods
Industrial production of this compound may involve large-scale thiocyanation processes using chemical oxidants or electrochemical methods. These processes are designed to be efficient and environmentally friendly, minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Thiocyanato)ethyl phosphorodichloridoite undergoes various chemical reactions, including:
Oxidation: The thiocyanato group can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the thiocyanato group or other parts of the molecule.
Substitution: The thiocyanato group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include chemical oxidants, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiocyanato group can produce hydrogen sulfate and hydrogen cyanide under acidic conditions .
Applications De Recherche Scientifique
2-(Thiocyanato)ethyl phosphorodichloridoite has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(Thiocyanato)ethyl phosphorodichloridoite involves the interaction of its thiocyanato group with molecular targets. The SCN group can undergo one-electron oxidation to form SCN radicals, which then react with various substrates. This process is crucial in its role as an intermediate in redox reactions and its potential biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiocyanate: A simple anion with similar reactivity but lacks the ethyl and phosphorodichloridoite moieties.
Organic thiocyanates: Compounds containing the SCN group bonded to organic molecules, used in similar applications.
Uniqueness
2-(Thiocyanato)ethyl phosphorodichloridoite is unique due to its specific structure, which combines the reactivity of the thiocyanato group with the properties of the ethyl and phosphorodichloridoite moieties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler thiocyanates .
Propriétés
| 140476-47-7 | |
Formule moléculaire |
C3H4Cl2NOPS |
Poids moléculaire |
204.01 g/mol |
Nom IUPAC |
2-dichlorophosphanyloxyethyl thiocyanate |
InChI |
InChI=1S/C3H4Cl2NOPS/c4-8(5)7-1-2-9-3-6/h1-2H2 |
Clé InChI |
AKYXQJBVOUTPOW-UHFFFAOYSA-N |
SMILES canonique |
C(CSC#N)OP(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)




